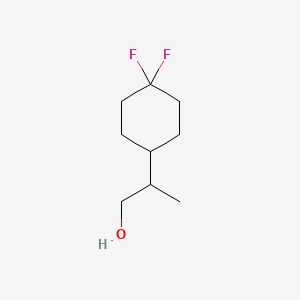![molecular formula C9H14OSSi B13467241 2-[(Trimethylsilyl)oxy]benzene-1-thiol CAS No. 58952-72-0](/img/structure/B13467241.png)
2-[(Trimethylsilyl)oxy]benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)oxy]benzene-1-thiol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring through an oxygen atom, with a thiol group (-SH) on the benzene ring. This compound is notable for its unique combination of silicon, oxygen, and sulfur atoms, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]benzene-1-thiol typically involves the protection of the hydroxyl group on benzene-1-thiol using a trimethylsilylating agent such as chlorotrimethylsilane in the presence of a base like triethylamine . The reaction proceeds through an S_N2-like mechanism where the hydroxyl group attacks the silicon atom, resulting in the formation of the trimethylsilyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar protective group chemistry. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)oxy]benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzene-1-thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used to oxidize the thiol group.
Reduction: Reducing agents such as zinc and hydrochloric acid can convert the compound back to benzene-1-thiol.
Substitution: Acidic or basic conditions can facilitate the removal of the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Another product of thiol oxidation.
Benzene-1-thiol: Formed through reduction or deprotection reactions.
Scientific Research Applications
2-[(Trimethylsilyl)oxy]benzene-1-thiol finds applications in various fields:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the study of thiol-based redox reactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the design of thiol-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)oxy]benzene-1-thiol primarily involves the reactivity of the thiol group and the trimethylsilyl ether. The thiol group can participate in redox reactions, forming disulfides or sulfonic acids. The trimethylsilyl group acts as a protective group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Benzene-1-thiol: Lacks the trimethylsilyl group, making it more reactive and less stable.
Trimethylsilyl ethers: Similar in structure but lack the thiol group, limiting their reactivity in redox processes.
Uniqueness
2-[(Trimethylsilyl)oxy]benzene-1-thiol is unique due to the combination of a thiol group and a trimethylsilyl ether, providing both protective and reactive functionalities. This dual nature allows for selective reactions and protection strategies in complex organic syntheses.
Properties
CAS No. |
58952-72-0 |
|---|---|
Molecular Formula |
C9H14OSSi |
Molecular Weight |
198.36 g/mol |
IUPAC Name |
2-trimethylsilyloxybenzenethiol |
InChI |
InChI=1S/C9H14OSSi/c1-12(2,3)10-8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 |
InChI Key |
PTNAFEBVOLIPAT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
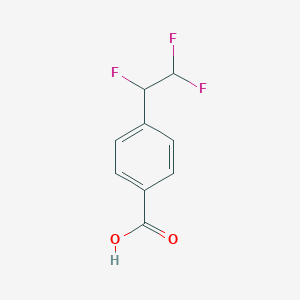
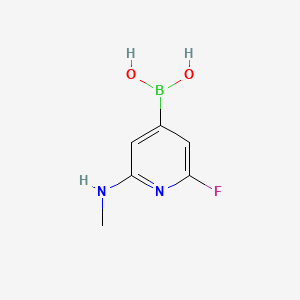
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
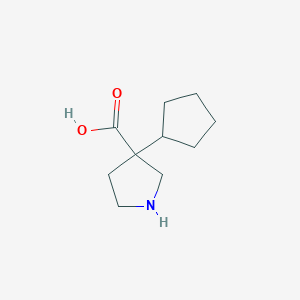
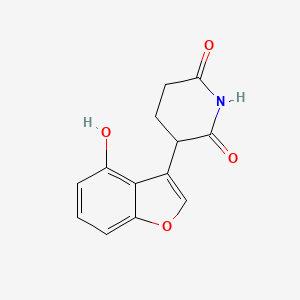

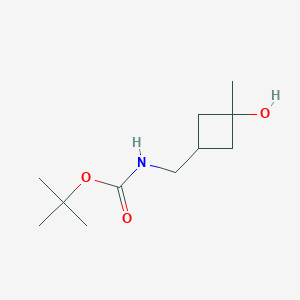
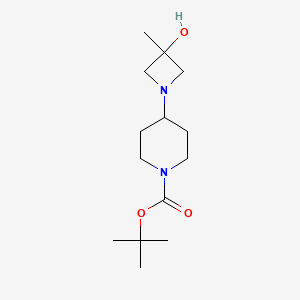
![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
![tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13467215.png)
